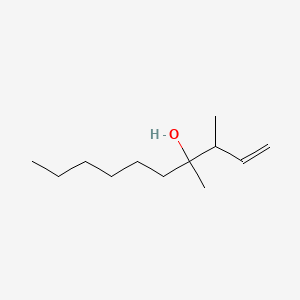![molecular formula C14H18S2 B15166602 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene CAS No. 590345-52-1](/img/structure/B15166602.png)
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with methyl and ethyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved through the sulfurization of hexane-2,5-dione.
Alkylation: The 2,5-dimethylthiophene undergoes alkylation with ethyl and methyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The specific pathways affected depend on the functional groups present in the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties but fewer functional groups.
3-Acetyl-2,5-dimethylthiophene: Another derivative with an acetyl group, used in organic synthesis and as a flavoring agent.
2,5-Dimethylthiophene-3-boronic acid: A boronic acid derivative used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual thiophene rings and varied substituents make it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
590345-52-1 |
|---|---|
Formule moléculaire |
C14H18S2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene |
InChI |
InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3 |
Clé InChI |
NLAWAGGHFYGYOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)







![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)



![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
